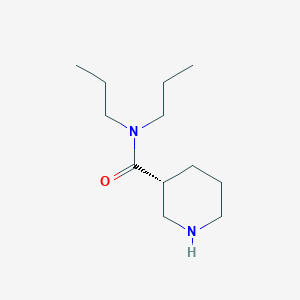![molecular formula C9H16F3N B7941904 Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941904.png)
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methylamine Group: The final step involves the reaction of the intermediate compound with methylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- [4-(Trifluoromethyl)cyclohexyl]methanamine
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- (3-(Trifluoromethyl)-cyclohexyl)-methylamine
Uniqueness
Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of its trifluoromethyl group and cyclohexyl ring, which imparts distinct chemical and physical properties. This structural uniqueness can result in different reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXNDMNVCSQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7941891.png)


![Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941905.png)
![(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941910.png)




